Dopamine-d4 hydrochloride
Overview
Description
Dopamine-d4 (hydrochloride): is a deuterated form of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. This compound is often used as an internal standard in mass spectrometry for the quantification of dopamine due to its similar chemical properties but distinct mass .
Mechanism of Action
Target of Action
Dopamine-D4 hydrochloride primarily targets the Dopamine D4 receptor (D4R) . This receptor is a G protein-coupled receptor and a member of the D2-like subfamily of dopamine receptors, which also includes D2R and D3R . The D4R plays important roles in cognition, attention, and decision making .
Mode of Action
This compound interacts with its target, the D4R, by activating different effectors through G-protein coupling . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins . This interaction results in positive chronotropic and inotropic effects on the myocardium, leading to increased heart rate and cardiac contractility .
Biochemical Pathways
The activation of D4R by this compound affects several biochemical pathways. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It modulates these functions by triggering slow-acting effects through the activation of dopamine receptors .
Pharmacokinetics
Dopamine, from which this compound is derived, is synthesized from the amino acid tyrosine in a two-step enzymatic process . It is then transformed into noradrenaline/norepinephrine and adrenaline/epinephrine in other neurons or in the adrenal medulla .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of various brain functions. This compound, acting through the D4R, regulates cognition, attention, decision making , and various brain functions including voluntary movement . It also influences the balance of emotional experience .
Action Environment
Environmental factors, particularly cultural factors, can influence the action of this compound. For instance, carriers of certain polymorphisms of the D4R gene, which this compound targets, may show culturally typical response patterns . This suggests that the compound’s action, efficacy, and stability can be influenced by the cultural environment of the individual .
Biochemical Analysis
Biochemical Properties
Dopamine-d4 hydrochloride participates in several biochemical reactions, primarily involving its interaction with dopamine receptors, which are part of the G-protein-coupled receptor family. These receptors include D1, D2, D3, D4, and D5 subtypes, each playing distinct roles in cellular signaling pathways. This compound interacts with these receptors by binding to their active sites, leading to the activation or inhibition of downstream signaling cascades. For instance, the binding of this compound to D1 receptors activates adenylate cyclase, increasing cyclic AMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cyclic AMP levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neurons, it modulates neurotransmission by influencing the release and reuptake of other neurotransmitters. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance or inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), thereby affecting synaptic plasticity and neuronal excitability . Additionally, this compound influences the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine receptors and subsequent activation or inhibition of intracellular signaling pathways. Upon binding to D1-like receptors (D1 and D5), this compound activates adenylate cyclase, leading to increased cyclic AMP production and activation of protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, including ion channels and transcription factors, ultimately influencing cellular responses . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels and PKA activity, leading to different cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to receptor desensitization or downregulation, altering cellular responses. Additionally, the degradation of this compound over time can affect its efficacy and the accuracy of experimental measurements.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function, improve motor control, and modulate mood . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and dysregulation of neurotransmitter systems. Studies have also reported threshold effects, where specific dosages are required to achieve desired outcomes without causing toxicity or adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its synthesis, degradation, and interaction with enzymes and cofactors. The synthesis of this compound involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase . The degradation of this compound occurs through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in the formation of metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enter the central nervous system, where it interacts with dopamine receptors and other target proteins . Within cells, this compound is transported by vesicular monoamine transporters (VMAT) into synaptic vesicles, where it is stored and released upon neuronal stimulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in synaptic vesicles within presynaptic neurons, where it is released into the synaptic cleft upon neuronal activation . This compound can also be found in the cytoplasm, where it interacts with intracellular receptors and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments, affecting its overall function.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Dopamine-d4 (hydrochloride) can be synthesized from deuterated precursors. One common method involves the use of deuterated tyrosine, which undergoes hydroxylation and decarboxylation to form dopamine-d4.
Enzymatic Synthesis: Another method involves the use of enzymes to convert deuterated catecholamines into dopamine-d4.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dopamine-d4 (hydrochloride) can undergo oxidation to form deuterated quinones.
Reduction: The compound can be reduced to form deuterated catecholamines using reducing agents like sodium borohydride.
Substitution: Dopamine-d4 can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Thionyl chloride.
Major Products:
Oxidation: Deuterated quinones.
Reduction: Deuterated catecholamines.
Substitution: Various substituted dopamine-d4 derivatives.
Scientific Research Applications
Chemistry:
Internal Standard: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of dopamine.
Biology:
Neurotransmitter Studies: Used in studies to understand the role of dopamine in neurotransmission and its effects on behavior and mood.
Medicine:
Pharmacokinetics: Helps in studying the pharmacokinetics of dopamine and its analogs in the human body.
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-URZLSVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661942 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203633-19-6 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203633-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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